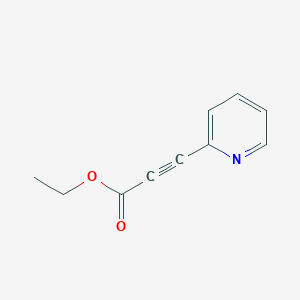

Ethyl 3-(2-Pyridyl)propiolate

CAS No.: 66869-70-3

Cat. No.: VC3802538

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66869-70-3 |

|---|---|

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | ethyl 3-pyridin-2-ylprop-2-ynoate |

| Standard InChI | InChI=1S/C10H9NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-5,8H,2H2,1H3 |

| Standard InChI Key | XOYXKNZOKZGKAB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C#CC1=CC=CC=N1 |

| Canonical SMILES | CCOC(=O)C#CC1=CC=CC=N1 |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

Ethyl 3-(2-Pyridyl)propiolate is defined by its IUPAC name ethyl 3-(pyridin-2-yl)propiolate, reflecting the propiolic acid esterified with ethanol and linked to the 2-position of pyridine . The SMILES notation CCOC(=O)C#Cc1ccccn1 encodes its structure, highlighting the triple bond (\text{C#C}) between the carbonyl group and the pyridyl moiety . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 175.18 g/mol | |

| Density | 1.164 g/mL (predicted) | |

| Refractive Index | 1.516 (predicted) |

The compound’s planar geometry and conjugated system facilitate π-π stacking interactions, which are critical in supramolecular chemistry .

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the pyridyl protons and the ester group. For example, the pyridyl protons typically resonate between δ 7.2–8.5 ppm in NMR, while the ethyl group’s methyl protons appear as a triplet near δ 1.2–1.4 ppm . Infrared (IR) spectroscopy identifies the ester carbonyl stretch at ~1720 cm and the acetylenic stretch near 2100 cm . Mass spectrometry confirms the molecular ion peak at m/z 175.18 .

Synthesis and Industrial Production

Challenges and Optimization

Key challenges include controlling regioselectivity and minimizing side reactions, such as homocoupling of acetylenic precursors . Catalytic systems using copper(I) iodide with triphenylphosphine have shown promise in suppressing such side reactions . Patent CN103058920A highlights the use of silica-supported Brønsted acids to achieve yields of 50–76% for related pyridylpropanoates, though adaptations for propiolates remain unexplored .

Physicochemical Properties

Thermal Stability and Solubility

Ethyl 3-(2-Pyridyl)propiolate is a solid at room temperature (melting point uncharacterized in provided data) with moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane . Its thermal decomposition begins above 200°C, as indicated by thermogravimetric analysis (TGA) of analogous compounds .

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

-

Acetylenic Triple Bond: Participates in cycloadditions (e.g., Huisgen azide-alkyne click reactions) and nucleophilic additions .

-

Pyridyl Ring: Undergoes electrophilic substitution at the 3- and 5-positions due to electron-withdrawing effects of the ester group .

Applications in Pharmaceutical and Materials Chemistry

Pharmaceutical Intermediates

Ethyl 3-(2-Pyridyl)propiolate is a precursor in synthesizing thrombin inhibitors like dabigatran etexilate, though its exact role remains less documented compared to its propanoate analogs . Its acetylene group enables modular derivatization for drug candidates targeting kinase enzymes .

Coordination Chemistry

The pyridyl nitrogen and acetylenic π-system allow this compound to act as a bidentate ligand in transition metal complexes. For example, coordination with ruthenium(II) centers produces catalysts for hydrogenation reactions .

Analytical Characterization Techniques

Chromatographic Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and acetonitrile/water mobile phases resolves this compound from synthetic impurities . Ultra-performance liquid chromatography (UPLC) methods achieve detection limits of <0.1% for related propiolates .

Spectroscopic Standards

Quantitative NMR using maleic acid as an internal standard provides purity assessments without requiring chromatographic separation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume